Fmoc-Arg(Me,pbf)-OH
Overview
Description
“Fmoc-Arg(Me,pbf)-OH” is a derivative used for the introduction of mono-methyl-arginine during Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group is removed by piperidine, and PBF is removed by a mixture of TFA/H2O/EDT .
Synthesis Analysis
The synthesis of “Fmoc-Arg(Me,pbf)-OH” involves the coupling of the Fmoc-Arg(Me,pbf)-OH molecule with the growing peptide chain . This process can be carried out using any standard activation method . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .
Molecular Structure Analysis
The empirical formula of “Fmoc-Arg(Me,pbf)-OH” is C35H42N4O7S . The molecular weight is 662.80 .
Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group in “Fmoc-Arg(Me,pbf)-OH” is removed by piperidine, and the Pbf group is removed by a mixture of TFA/H2O/EDT . This allows the arginine residue to be incorporated into the growing peptide chain .
Physical And Chemical Properties Analysis
“Fmoc-Arg(Me,pbf)-OH” is a white to slight yellow to beige powder . It is clearly soluble in DMF .
Scientific Research Applications
Incorporation in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Arg(Me, pbf)-OH is crucial in solid-phase peptide synthesis (SPPS), particularly in overcoming challenges with specific amino acids. A method was developed for the incorporation of Fmoc-Arg(Pbf)-OH in SPPS, using N-butylpyrrolidinone (NBP) as a solvent, to combat issues like reduced yield and formation of des-Arg peptides. The strategy involved in situ activation and precise temperature control to reduce solvent viscosity and enhance coupling efficiency, highlighting its potential to significantly improve SPPS performance, including in industrial peptide preparations (de la Torre et al., 2020).
Synthesis Improvement
Efforts to improve the synthesis of Fmoc-Arg(Pbf)-OH have been documented, focusing on enhancing reaction speed and yield. The addition of phase-transfer catalyzers like tetraethyl ammonium bromide (TEBA) during the introduction of the Pbf protecting group was found to expedite the reaction and decrease hydrolyzation. This optimization resulted in a significant increase in yield, demonstrating the potential for more efficient production processes (Yong-yu, 2006).
Purity and Impurity Management
The purity of Fmoc-protected amino acid derivatives like Fmoc-Arg(Pbf)-OH is critical, especially in drug manufacture. Investigations into unexpected impurities led to the identification of beta-Ala insertion mutants, with the source traced back to contamination of Fmoc-amino acids. This discovery prompted the introduction of new specifications to control beta-Ala-related impurities, significantly mitigating contamination issues in the production of drug substances (Hlebowicz et al., 2008).
Application in Microwave-Assisted SPPS
Fmoc-Arg(Pbf)-OH plays a role in microwave-assisted SPPS, facilitating the synthesis of complex peptides like cyclic RGD peptides, antagonists for the αvβ3 integrin receptor. The use of novel coupling reagents under microwave heating demonstrated accelerated reactions, suggesting a promising approach for synthesizing linear and cyclic peptides with high purity and efficiency (Yamada et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N'-methyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPJPAADXVUGQ-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855649 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Me,pbf)-OH | |
CAS RN |
1135616-49-7 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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